

# 13-O-Acetylcorianin CAS number and chemical information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 13-O-Acetylcorianin

Cat. No.: B1632539 Get Quote

# In-Depth Technical Guide: 13-O-Acetylcorianin

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**13-O-Acetylcorianin** is a naturally occurring picrotoxane sesquiterpenoid found in plants of the Coriaria genus, notorious for their toxicity. This compound, along with its structural relatives, exhibits potent neurotoxic and insecticidal properties. Its primary mechanism of action involves the non-competitive antagonism of γ-aminobutyric acid (GABA) type A (GABA-A) receptors, a crucial component of inhibitory neurotransmission in the central nervous system of vertebrates and insects. This technical guide provides a comprehensive overview of the chemical information, biological activity, and toxicological profile of **13-O-Acetylcorianin**, intended to support research and development activities in neuropharmacology, toxicology, and pesticide development.

### **Chemical Information**

**13-O-Acetylcorianin** is a derivative of corianin, characterized by an acetyl group at the C-13 position. This modification influences its lipophilicity and may affect its potency and toxicokinetics.



Identifier	Value
CAS Number	108887-44-1[1]
Molecular Formula	C17H20O7[2]
Molecular Weight	336.34 g/mol [2]
IUPAC Name	(1S,4S,5R,6S,7R,10R,11S)-4- (acetyloxymethyl)-11-hydroxy-10-methyl-3,9- dioxatetracyclo[5.3.1.1 <sup>2</sup> , <sup>6</sup> .0 <sup>2</sup> , <sup>5</sup> ]dodecan-8-one
Synonyms	13-O-acetylcoriamyrtin
Class	Picrotoxane Sesquiterpenoid

# **Biological Activity and Mechanism of Action**

The primary biological effect of **13-O-Acetylcorianin** is its potent neurotoxicity, which stems from its interaction with GABA-A receptors.

### **Neurotoxicity: GABA-A Receptor Antagonism**

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, a reduction in neuronal excitability.

**13-O-Acetylcorianin**, like other picrotoxane sesquiterpenoids, acts as a non-competitive antagonist of the GABA-A receptor. It does not bind to the same site as GABA but rather to a distinct site within the chloride ion channel pore. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The resulting failure of inhibitory neurotransmission leads to uncontrolled neuronal firing, manifesting as convulsions and seizures.

Caption: Mechanism of GABA-A Receptor Antagonism by 13-O-Acetylcorianin.

### **Insecticidal Activity**



The GABA-A receptor is also a critical site for inhibitory neurotransmission in the insect central nervous system. The antagonistic action of **13-O-Acetylcorianin** at this receptor is responsible for its insecticidal properties. By disrupting normal nerve function, the compound leads to paralysis and death in susceptible insect species.

# **Toxicology**

Coriaria species, the source of **13-O-Acetylcorianin**, are well-documented as poisonous to both humans and livestock. The toxicity is primarily attributed to the presence of picrotoxane sesquiterpenoids.

While specific quantitative toxicological data for purified **13-O-Acetylcorianin** is not readily available in the reviewed literature, the toxicity of related compounds and extracts from Coriaria species provides a strong indication of its high potency. For instance, tutin, a closely related picrotoxane, is known to be extremely toxic.

Symptoms of poisoning are consistent with central nervous system stimulation and include:

- Vomiting
- Salivation
- Convulsions
- Respiratory distress
- Coma

# **Experimental Protocols**

Detailed experimental protocols specifically for **13-O-Acetylcorianin** are not extensively published. However, standard methodologies for assessing its known biological activities can be adapted from studies on other GABA-A receptor antagonists and neurotoxic insecticides.

# Electrophysiological Assay for GABA-A Receptor Antagonism



This protocol outlines a general approach for measuring the effect of **13-O-Acetylcorianin** on GABA-A receptor function using two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or patch-clamp techniques in cultured neurons.

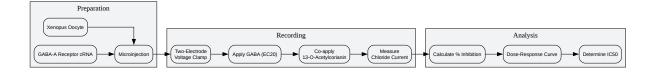
Objective: To determine the inhibitory concentration (IC<sub>50</sub>) of **13-O-Acetylcorianin** on GABA-A receptors.

#### Methodology:

- Receptor Expression:
  - Inject cRNA encoding subunits of the desired GABA-A receptor subtype (e.g., α<sub>1</sub>β<sub>2</sub>γ<sub>2</sub>) into Xenopus oocytes.
  - Alternatively, use a mammalian cell line (e.g., HEK293) transfected with the GABA-A receptor subunit cDNAs or primary cultured neurons endogenously expressing the receptors.
- Electrophysiological Recording:
  - For oocytes, perform TEVC recordings. Clamp the membrane potential at a holding potential of -60 to -80 mV.
  - For cultured cells or neurons, use whole-cell patch-clamp.
- GABA Application:
  - Perfuse the cells with a solution containing a sub-maximal concentration of GABA (e.g., the EC<sub>20</sub>) to elicit a stable inward chloride current.
- Application of 13-O-Acetylcorianin:
  - Once a stable baseline GABA-evoked current is established, co-apply varying concentrations of 13-O-Acetylcorianin with the GABA solution.
- Data Analysis:



- Measure the peak amplitude of the GABA-evoked current in the presence of different concentrations of the antagonist.
- Plot the percentage of inhibition of the GABA response against the logarithm of the antagonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.



Click to download full resolution via product page

Caption: Workflow for Electrophysiological Analysis of GABA-A Receptor Antagonism.

### **Insecticidal Bioassay**

This protocol describes a general method for evaluating the insecticidal activity of **13-O-Acetylcorianin** against a model insect pest, such as the fruit fly (Drosophila melanogaster) or the diamondback moth (Plutella xylostella).

Objective: To determine the lethal concentration (LC<sub>50</sub>) or lethal dose (LD<sub>50</sub>) of **13-O-Acetylcorianin**.

#### Methodology:

- Test Substance Preparation:
  - Prepare a stock solution of **13-O-Acetylcorianin** in a suitable solvent (e.g., acetone).
  - Make a series of dilutions to obtain the desired test concentrations.



- · Application Method (Choose one):
  - Diet Incorporation: Incorporate the test substance into the insect's artificial diet.
  - Topical Application: Apply a small, precise volume of the test solution directly to the dorsal thorax of the insect using a micro-applicator.
  - Leaf Dip Assay (for phytophagous insects): Dip host plant leaves into the test solutions and allow them to air dry before providing them to the insects.

#### Exposure:

- Place a known number of insects (e.g., 20-30) in a container with the treated diet or leaves. For topical application, house the treated insects in clean containers with an untreated food source.
- Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod).
- Mortality Assessment:
  - Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).
- Data Analysis:
  - Correct the mortality data for any control mortality using Abbott's formula.
  - Perform probit analysis to calculate the LC₅₀ or LD₅₀ values and their 95% confidence intervals.

### **Conclusion and Future Directions**

**13-O-Acetylcorianin** is a potent neurotoxin with a well-defined mechanism of action at the GABA-A receptor. This makes it a valuable pharmacological tool for studying the structure and function of this important receptor complex. Its insecticidal properties also suggest potential, albeit challenging, applications in agriculture.

Future research should focus on:



- Obtaining precise quantitative toxicological data (IC<sub>50</sub>, LD<sub>50</sub>) for the purified compound.
- Investigating the structure-activity relationships of 13-O-Acetylcorianin and related picrotoxane sesquiterpenoids to identify key functional groups for activity and selectivity.
- Exploring potential therapeutic applications, such as in the development of antidotes for benzodiazepine overdose, although its inherent toxicity presents a significant hurdle.
- Assessing its environmental fate and impact on non-target organisms to better understand the risks associated with Coriaria plant poisoning.

This technical guide serves as a foundational resource for researchers and professionals working with **13-O-Acetylcorianin**, providing essential information to guide further investigation into its properties and potential applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Picrotoxane Sesquiterpene Glycosides and a Coumarin Derivative from Coriaria nepalensis and Their Neurotrophic Activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [13-O-Acetylcorianin CAS number and chemical information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632539#13-o-acetylcorianin-cas-number-and-chemical-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com